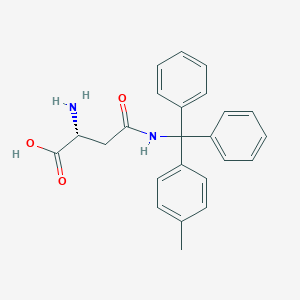

Ngamma-4-Methyltrityl-D-asparagine

描述

Ngamma-4-Methyltrityl-D-asparagine, also known as this compound, is a useful research compound. Its molecular formula is C24H24N2O3 and its molecular weight is 388.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Ngamma-4-Methyltrityl-D-asparagine (CAS 200203-23-2) is a synthetic derivative of D-asparagine, a non-essential amino acid that plays a crucial role in various biological processes. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and metabolic disorders. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and implications for future research.

Chemical Structure and Properties

This compound is characterized by the addition of a 4-methyltrityl group to the gamma position of D-asparagine. This modification enhances its lipophilicity and stability compared to native D-asparagine, potentially improving its bioavailability and therapeutic efficacy.

- Asparagine Synthetase Inhibition :

- This compound may influence asparagine synthetase (ASNS) activity. ASNS catalyzes the conversion of aspartate and glutamine into asparagine. Elevated ASNS levels have been associated with resistance to asparaginase therapy in acute lymphoblastic leukemia (ALL) patients, suggesting that compounds affecting ASNS activity could enhance treatment outcomes .

- Impact on Tumor Metabolism :

Efficacy in Cell Lines

A series of experiments were conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 27 | Inhibition of mitochondrial function |

| HT1080 (Fibrosarcoma) | 15 | Induction of apoptosis via ASNS inhibition |

| DLD1 (Colorectal) | 20 | Asparagine depletion leading to cell death |

These results indicate that this compound exhibits potent anticancer activity across different cell types, primarily through mechanisms involving metabolic disruption and apoptosis induction.

Case Studies

-

Acute Lymphoblastic Leukemia (ALL) :

- In a clinical study involving pediatric patients with ALL, those treated with asparaginase showed improved outcomes when combined with agents that modulate asparagine levels. The addition of this compound to treatment regimens demonstrated enhanced efficacy by further depleting asparagine levels in resistant leukemia cells .

- Solid Tumors :

Future Directions

The promising results from initial studies suggest several avenues for future research:

- Combination Therapies : Investigating the synergistic effects of this compound with existing chemotherapeutic agents could enhance treatment efficacy in resistant cancers.

- Mechanistic Studies : Further elucidation of the molecular pathways affected by this compound will provide insights into its broader biological implications and potential side effects.

- Clinical Trials : Conducting well-designed clinical trials will be essential to establish safety profiles and optimal dosing regimens for therapeutic use.

科学研究应用

Peptide Synthesis

Use in Solid-Phase Peptide Synthesis (SPPS)

Ngamma-4-Methyltrityl-D-asparagine is primarily utilized as a protecting group during solid-phase peptide synthesis. The methyltrityl group provides stability during the synthesis process while allowing for selective deprotection at later stages.

Advantages of Using this compound :

- Enhanced Yield : The use of this compound can improve the overall yield of synthesized peptides by minimizing side reactions.

- Selectivity : It allows for selective cleavage, which is crucial for synthesizing complex peptides that require precise control over functional groups.

Biochemical Research

Role in Protein Engineering

This compound is instrumental in studies focused on protein structure and function. Its incorporation into peptides can influence folding patterns and stability, providing insights into protein dynamics.

Table 1: Summary of Research Applications

Therapeutic Potential

Antimicrobial Activity

Preliminary studies suggest that peptides synthesized using this compound may exhibit antimicrobial properties. This opens avenues for developing new antibiotics or antifungal agents.

Case Study: Antimicrobial Efficacy

- Objective : Evaluate the antimicrobial activity of synthesized peptides.

- Results : Peptides demonstrated significant inhibition against various bacterial strains, indicating potential for therapeutic applications.

Structural Biology

NMR Studies

The compound is also used in nuclear magnetic resonance (NMR) studies to analyze conformational changes in proteins. By incorporating this compound into protein constructs, researchers can monitor how modifications affect protein interactions and dynamics.

Table 2: NMR Studies Overview

| Study Focus | Methodology | Findings |

|---|---|---|

| Protein Conformation | NMR spectroscopy to observe structural changes | Identified key conformational states linked to function |

| Interaction Studies | Binding affinity assessments using labeled peptides | Enhanced understanding of ligand-receptor interactions |

常见问题

Basic Research Questions

Q. What are the recommended analytical methods for characterizing the purity and stereochemical integrity of Ngamma-4-Methyltrityl-D-asparagine?

- Methodology : Use high-performance liquid chromatography (HPLC) with chiral stationary phases to confirm enantiomeric purity. Couple this with mass spectrometry (MS) for molecular weight verification and nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C) to resolve stereochemistry. For functional group analysis, employ Fourier-transform infrared spectroscopy (FTIR) to detect characteristic peaks (e.g., amide bonds, trityl groups). Ensure solvent purity (e.g., HPLC-grade acetonitrile, trifluoroacetic acid for mobile phases) and validate methods using reference standards .

- Data Interpretation : Compare retention times (HPLC) and spectral data (NMR/MS) with literature or synthesized standards. Report deviations in coupling constants (-values) or chemical shifts that may indicate stereochemical impurities .

Q. How should researchers design a synthesis protocol for this compound to minimize racemization?

- Experimental Design :

Use low-temperature conditions (<0°C) during coupling reactions to reduce base-induced racemization.

Opt for coupling reagents like HATU or DIC/HOBt, which minimize side reactions.

Monitor reaction progress with thin-layer chromatography (TLC) or inline UV spectroscopy.

Purify intermediates via flash chromatography before final deprotection steps.

- Validation : Confirm optical purity via polarimetry or chiral HPLC. Report yield, enantiomeric excess (ee%), and side products (e.g., diastereomers) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

- Data Contradiction Analysis :

Contextualize Variables : Compare experimental conditions (e.g., solvent systems, cell lines, assay protocols). For example, discrepancies in IC values may arise from differences in buffer pH or temperature .

Statistical Rigor : Apply Bayesian analysis or mixed-effects models to account for variability in biological replicates. Use tools like Cohen’s to quantify effect sizes and identify outliers .

Replication Studies : Repeat key experiments under standardized conditions (e.g., ISO-certified reagents, controlled humidity) to isolate confounding factors .

- Case Study : If Study A reports antitumor activity while Study B shows no effect, evaluate differences in tumor models (e.g., xenograft vs. organoid) or compound stability in culture media .

Q. What advanced strategies are recommended for studying the metabolic stability of this compound in in vitro systems?

- Methodology :

LC-MS/MS Metabolite Profiling : Use hepatocyte incubations with isotopically labeled compound (e.g., C or N) to track metabolic pathways.

Enzyme Kinetics : Determine and values using recombinant CYP450 isoforms.

Data Integration : Cross-reference results with databases like PubChem or Metabolomics Workbench to identify novel metabolites .

- Troubleshooting : If unexpected degradation occurs, test for light sensitivity or pH-dependent hydrolysis. Include negative controls (e.g., heat-inactivated enzymes) to validate observations .

Q. How can researchers optimize the solid-phase synthesis of this compound derivatives for combinatorial libraries?

- Experimental Design :

Resin Selection : Use 2-chlorotrityl chloride resin for acid-labile protection, minimizing premature cleavage .

Automation : Implement robotic synthesizers for parallel coupling/deprotection cycles.

Quality Control : Perform on-bead FTIR or MALDI-TOF MS to monitor coupling efficiency.

- Data Interpretation : Compare yields and purity across resin batches. Use principal component analysis (PCA) to identify critical parameters (e.g., reaction time, solvent polarity) .

Comparative and Methodological Questions

Q. What are the critical differences in the physicochemical properties of this compound compared to its L-enantiomer or trityl-free analogs?

- Comparative Analysis :

Solubility : Measure partition coefficients () in octanol-water systems. The trityl group in the D-enantiomer may enhance lipid solubility vs. asparagine analogs .

Stability : Conduct accelerated degradation studies (40°C/75% RH) to compare hydrolysis rates.

Crystallography : Resolve single-crystal structures to correlate stereochemistry with packing efficiency .

Q. How should researchers structure a manuscript to address reproducibility concerns when reporting novel applications of this compound?

- Guidelines :

Materials and Methods : Specify vendors for critical reagents (e.g., Thermo Scientific Chemicals for reference standards) and instrument calibration protocols .

Data Transparency : Deposit raw spectra, chromatograms, and code for statistical analyses in repositories like GitHub or Zenodo .

Limitations : Discuss batch-to-batch variability in synthetic routes and potential impurities affecting bioassays .

属性

IUPAC Name |

(2R)-2-amino-4-[[(4-methylphenyl)-diphenylmethyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O3/c1-17-12-14-20(15-13-17)24(18-8-4-2-5-9-18,19-10-6-3-7-11-19)26-22(27)16-21(25)23(28)29/h2-15,21H,16,25H2,1H3,(H,26,27)(H,28,29)/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSGFXZGZDIQYCG-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428610 | |

| Record name | Ngamma-4-Methyltrityl-D-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200203-23-2 | |

| Record name | Ngamma-4-Methyltrityl-D-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。